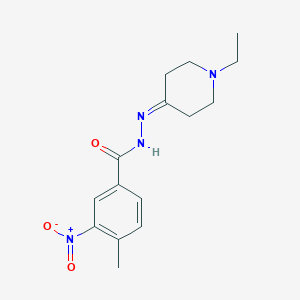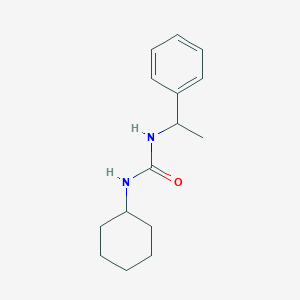![molecular formula C23H23N3O4 B448979 ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE](/img/structure/B448979.png)
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound with the molecular formula C23H23N3O4 and a molecular weight of 405.4 g/mol This compound is characterized by its unique structure, which includes a furan ring, a benzoate ester, and a toluidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Preparation of 4-toluidinoacetyl chloride: This is achieved by reacting 4-toluidine with acetyl chloride in the presence of a base such as pyridine.
Formation of carbohydrazonoyl intermediate: The 4-toluidinoacetyl chloride is then reacted with hydrazine to form the carbohydrazonoyl intermediate.
Cyclization to form the furan ring: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the furan ring.
Esterification: Finally, the compound is esterified with ethyl benzoate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, nucleophiles; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
ETHYL 4-[5-({(Z)-2-[2-(4-TOLUIDINO)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can be compared with other similar compounds, such as:
Ethyl 4-{5-[2-(4-aminophenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound has a similar structure but with an amino group instead of a toluidino group.
Ethyl 4-{5-[2-(4-methylphenyl)carbohydrazonoyl]-2-furyl}benzoate: This compound features a methyl group instead of a toluidino group.
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4g/mol |
IUPAC Name |
ethyl 4-[5-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-3-29-23(28)18-8-6-17(7-9-18)21-13-12-20(30-21)14-25-26-22(27)15-24-19-10-4-16(2)5-11-19/h4-14,24H,3,15H2,1-2H3,(H,26,27)/b25-14- |
InChI Key |
TXJVAYZQBPOWLH-QFEZKATASA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N\NC(=O)CNC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)CNC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


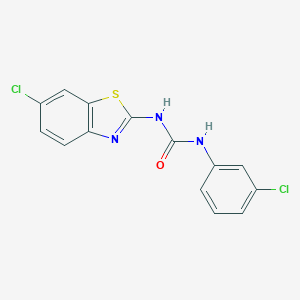
![N'-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448899.png)
![1-(4-NITROPHENYL)-N'~4~,N'~5~-BIS[(E)-1-PHENYLMETHYLIDENE]-1H-1,2,3-TRIAZOLE-4,5-DICARBOHYDRAZIDE](/img/structure/B448900.png)
![N'-(4-fluorobenzylidene)-2-{[4-phenyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448901.png)
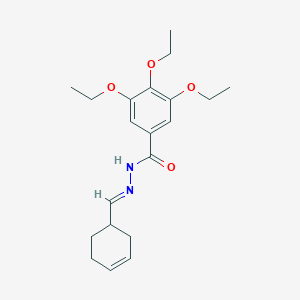
![3-methoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B448904.png)
![N'~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448905.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B448906.png)

![N-(3-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B448912.png)
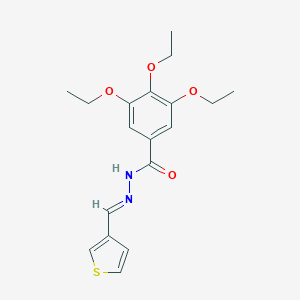
![methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
